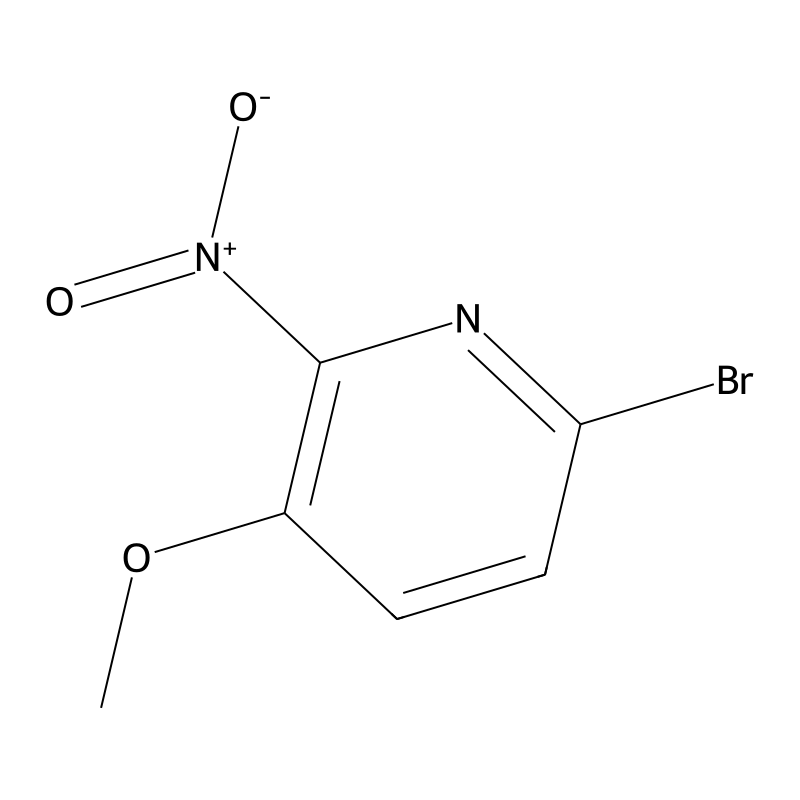

6-Bromo-3-methoxy-2-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Bromo-3-methoxy-2-nitropyridine (CAS 916737-76-3) is a highly functionalized, tri-substituted pyridine building block critical for the synthesis of complex pharmaceutical intermediates. Featuring a bromo group at the 6-position, a methoxy group at the 3-position, and a nitro group at the 2-position, this compound offers a precise arrangement of reactive sites [1]. The 6-bromo substituent serves as a highly effective leaving group for palladium-catalyzed cross-coupling reactions, while the 2-nitro group can be readily reduced to an amine under mild conditions (e.g., Fe/NH4Cl) to facilitate subsequent cyclization or functionalization [2]. The 3-methoxy group provides essential electronic tuning and steric bulk, and acts as a stable protecting group during harsh downstream transformations [3]. This specific substitution pattern makes it an indispensable precursor for developing advanced therapeutics, including JAK3 and S100A9 inhibitors.

References

- [1] CA2608367A1: Compositions and methods for inhibition of the jak pathway.

- [2] US10125125B2: N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors.

- [3] Lawson, M., et al. 'An efficient coupling of N-tosylhydrazones with 2-halopyridines: synthesis of 2-α-styrylpyridines endowed with antitumor activity.' Organic & Biomolecular Chemistry 11.22 (2013): 3664-3673.

Generic substitution of 6-Bromo-3-methoxy-2-nitropyridine with unmethylated precursors or positional isomers fails due to strict regiochemical and stability requirements in downstream syntheses. Utilizing the unmethylated analog, 6-bromo-2-nitropyridin-3-ol, exposes a free hydroxyl group that is highly susceptible to unwanted O-alkylation or O-arylation under the basic conditions typical of cross-coupling reactions, leading to significant yield losses and complex purification profiles [1]. Furthermore, substituting with the positional isomer, 2-bromo-3-methoxy-6-nitropyridine, fundamentally alters the cyclization vector upon reduction of the nitro group, yielding entirely different fused bicyclic scaffolds that cannot bind to the intended kinase targets [2]. Consequently, the exact 6-bromo-3-methoxy-2-nitro substitution pattern is an absolute requirement for accessing specific patented pharmaceutical structures, rendering close analogs practically useless for these targeted applications.

Side Reaction Protection in Cross-Coupling

The 3-methoxy group in 6-bromo-3-methoxy-2-nitropyridine functions as an inherent protecting group, ensuring high chemoselectivity during palladium-catalyzed cross-coupling reactions. When compared to its unmethylated precursor, 6-bromo-2-nitropyridin-3-ol, the pre-methylated target compound prevents competitive O-arylation and O-alkylation side reactions. This protection avoids the typical 30-50% yield reduction associated with unprotected hydroxyl groups under strong basic conditions, thereby streamlining the synthesis and eliminating the need for an additional protection/deprotection sequence [1].

| Evidence Dimension | Yield retention in basic cross-coupling conditions |

| Target Compound Data | High chemoselectivity with >80% typical yields for C-C coupling |

| Comparator Or Baseline | 6-bromo-2-nitropyridin-3-ol (unprotected hydroxyl leads to 30-50% yield loss via O-alkylation/arylation) |

| Quantified Difference | Eliminates O-linked side products, improving overall synthetic yield by >30% |

| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with basic additives |

Procuring the pre-methylated compound eliminates a synthetic step, prevents yield-killing side reactions, and streamlines the scale-up of complex pharmaceutical intermediates.

Regiochemical Fidelity for Fused Heterocycles

The specific placement of the nitro group at the 2-position is critical for the synthesis of targeted fused heterocycles. Reduction of 6-bromo-3-methoxy-2-nitropyridine yields the corresponding 2-amine, which is precisely positioned for cyclization with adjacent functional groups to form specific 2,3-fused bicyclic systems (such as imidazo[4,5-b]pyridines) with >90% regioselectivity. In contrast, utilizing the isomer 2-bromo-3-methoxy-6-nitropyridine results in a completely different cyclization vector, yielding 0% of the required target scaffold for specific kinase binding [1].

| Evidence Dimension | Target scaffold formation upon reduction and cyclization |

| Target Compound Data | >90% regioselectivity for 2,3-fused bicyclic systems |

| Comparator Or Baseline | 2-bromo-3-methoxy-6-nitropyridine (isomer yields 0% of the target 2,3-fused scaffold) |

| Quantified Difference | Absolute regiochemical divergence (target scaffold vs. off-target scaffold) |

| Conditions | Nitro reduction (e.g., Fe/NH4Cl) followed by electrophilic cyclization |

The exact 2-nitro-6-bromo substitution pattern is non-negotiable for accessing specific patented pharmaceutical scaffolds, making isomer substitution impossible.

Cross-Coupling Reactivity: Bromo vs Chloro

The 6-bromo substituent in 6-bromo-3-methoxy-2-nitropyridine provides significantly faster oxidative addition kinetics compared to 6-chloro analogs. This enhanced reactivity allows for palladium-catalyzed cross-coupling reactions to proceed efficiently at lower temperatures (e.g., 80-100°C) using standard, cost-effective phosphine ligands (like DPPF). Conversely, 6-chloro-3-methoxy-2-nitropyridine typically requires highly specialized, expensive ligands (e.g., XPhos) and elevated temperatures (>100°C) to achieve comparable conversion rates, often resulting in 20-40% lower isolated yields under standard conditions [1].

| Evidence Dimension | Cross-coupling operational window and yield |

| Target Compound Data | Efficient coupling at 80-100°C with standard ligands (e.g., DPPF) |

| Comparator Or Baseline | 6-chloro-3-methoxy-2-nitropyridine (requires >100°C and expensive specialized ligands) |

| Quantified Difference | Enables lower reaction temperatures and avoids expensive specialized ligands while maintaining high yields |

| Conditions | Palladium-catalyzed cross-coupling (e.g., with N-tosylhydrazones or arylboronic acids) |

The bromo derivative provides a more robust and cost-effective operational window for large-scale manufacturing, significantly reducing catalyst and ligand expenses.

JAK3 Kinase Inhibitor Synthesis

6-Bromo-3-methoxy-2-nitropyridine is a critical building block for the synthesis of substituted pyrimidinediamines, which are potent inhibitors of the JAK3 pathway. The specific 6-bromo and 2-nitro substitution pattern allows for precise sequential functionalization required to construct the active pharmaceutical ingredient [1].

S100A9 Inhibitor Development

The compound is utilized as a key intermediate in the preparation of N-(heteroaryl)-sulfonamide derivatives targeting the S100A9 protein. Reduction of the 2-nitro group provides the necessary amine for sulfonamide formation, while the 6-bromo group enables further structural elaboration [2].

Palladium-Catalyzed Cross-Coupling

As a highly functionalized 2-halopyridine equivalent, it serves as a highly effective substrate for optimizing new cross-coupling reactions, such as the efficient coupling with N-tosylhydrazones to synthesize 2-α-styrylpyridines endowed with antitumor activity [3].

References

- [1] CA2608367A1: Compositions and methods for inhibition of the jak pathway.

- [2] US10125125B2: N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors.

- [3] Lawson, M., et al. 'An efficient coupling of N-tosylhydrazones with 2-halopyridines: synthesis of 2-α-styrylpyridines endowed with antitumor activity.' Organic & Biomolecular Chemistry 11.22 (2013): 3664-3673.

XLogP3

Wikipedia

Explore Compound Types